molecular formula C14H12O5 B108603 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione CAS No. 17276-27-6

5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione

Cat. No. B108603
CAS RN: 17276-27-6
M. Wt: 260.24 g/mol
InChI Key: XFSINVCSJTYZGH-UHFFFAOYSA-N
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Description

5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione, also known as coumarin derivative, is a natural product found in various plants and has been used in traditional medicine for centuries. It has been identified to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Anticancer Agent Synthesis and Evaluation

Research has shown that derivatives of pyrano[2,3-f]chromene-4,8-dione, closely related to 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione, have potential as anticancer agents. A study by Li Hongshuang et al. (2017) synthesized a series of these derivatives, finding that certain compounds exhibited significant anticancer activities against various human cancer cell lines. This research suggests the potential of 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione derivatives in cancer treatment.

Synthesis of Highly Substituted Fused Chromenones

In the field of organic chemistry, derivatives of 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione have been utilized in the synthesis of complex chromenone structures. A study by Sreenivas K. Avula et al. (2014) describes an efficient synthesis method for creating such structures. These synthesized compounds have potential applications in various fields, including material science and pharmaceuticals.

Photochromic Materials and Biologically Active Natural Products

The study by Manish Rawat et al. (2006) discusses the use of chromene chromium carbene complexes, related to 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione, in the synthesis of photochromic materials and biologically active natural products. These compounds have shown promise in creating materials that change color in response to light, as well as in the development of new drugs.

Synthesis of Novel Pyrano[3,2-c]quinolin-2,5(6H)-dione Derivatives

Another study by H. Sheibani et al. (2006) explores the synthesis of novel pyrano[3,2-c]quinolin-2,5(6H)-dione and 2H,5H-pyrano[3,2-c]chromene-2,5-dione derivatives starting from compounds related to 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione. These compounds could have significant implications in pharmaceutical research and development.

properties

CAS RN

17276-27-6

Product Name

5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione

InChI

InChI=1S/C14H12O5/c1-14(2)6-8(15)12-10(19-14)5-9-7(13(12)17)3-4-11(16)18-9/h3-5,17H,6H2,1-2H3

InChI Key

XFSINVCSJTYZGH-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C2=C(O1)C=C3C(=C2O)C=CC(=O)O3)C

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C3C(=C2O)C=CC(=O)O3)C

Other CAS RN

17276-27-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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